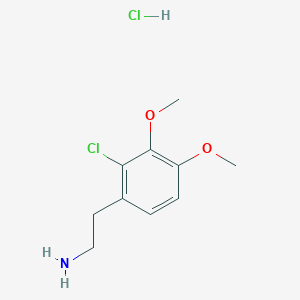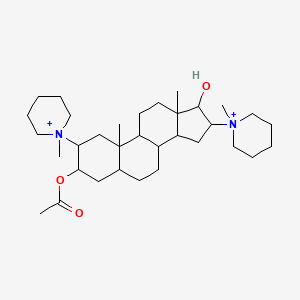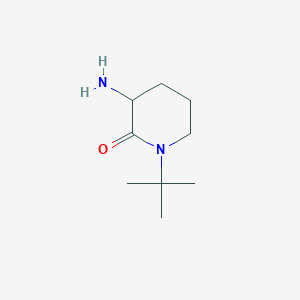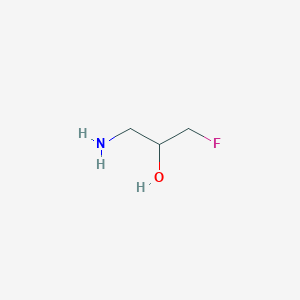
(3S)-3-Ethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Ethylpiperidine is a chiral piperidine derivative with the molecular formula C7H15N It is an organic compound that features a piperidine ring substituted with an ethyl group at the third carbon atom in the S-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Ethylpiperidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 3-ethylpyridine using a chiral catalyst. The reaction typically requires hydrogen gas and a suitable solvent, such as ethanol or methanol, under elevated pressure and temperature conditions.
Another method involves the reduction of 3-ethylpyridine using a chiral reducing agent, such as a borane complex or a chiral hydride donor. This reaction is usually carried out in an inert atmosphere to prevent oxidation and requires careful control of temperature and reaction time to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation due to its scalability and efficiency. The process involves the use of a chiral catalyst, such as a rhodium or ruthenium complex, in a high-pressure hydrogenation reactor. The reaction conditions are optimized to maximize yield and enantioselectivity, and the product is purified through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Ethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or the nitrogen atom is substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Substituted piperidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Ethylpiperidine has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive compound in various biological assays and studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Vergleich Mit ähnlichen Verbindungen
(3S)-3-Ethylpiperidine can be compared with other similar compounds, such as:
(3R)-3-Ethylpiperidine: The enantiomer of this compound, which may exhibit different biological activity and selectivity in asymmetric reactions.
3-Methylpiperidine: A structurally similar compound with a methyl group instead of an ethyl group, which may have different chemical and biological properties.
3-Propylpiperidine: Another analog with a propyl group, which may show variations in reactivity and application compared to this compound.
Eigenschaften
Molekularformel |
C7H15N |
|---|---|
Molekulargewicht |
113.20 g/mol |
IUPAC-Name |
(3S)-3-ethylpiperidine |
InChI |
InChI=1S/C7H15N/c1-2-7-4-3-5-8-6-7/h7-8H,2-6H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
YLUDSYGJHAQGOD-ZETCQYMHSA-N |
Isomerische SMILES |
CC[C@H]1CCCNC1 |
Kanonische SMILES |
CCC1CCCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[4-Hydroxy-2,5-bis(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (3,4,5-trihydroxy-1-oxopentan-2-yl) hydrogen phosphate](/img/structure/B12292093.png)
![tert-butyl N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B12292105.png)
![L-Alanine,N-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-L-leucyl-, ethylester](/img/structure/B12292121.png)
![N,N-dimethyl-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexan-1-amine oxide](/img/structure/B12292129.png)
![2-(2-benzoylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid](/img/structure/B12292133.png)
